molecular formula C14H18O3 B12580733 1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- CAS No. 645392-00-3

1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)-

Cat. No.: B12580733
CAS No.: 645392-00-3
M. Wt: 234.29 g/mol
InChI Key: ZTYAQCAYUXPHQX-NSHDSACASA-N
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Description

1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- is a chemical compound with the molecular formula C14H18O3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three hydroxyl groups and a partially hydrogenated anthracene core, making it a unique structure with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- can be achieved through several synthetic routes. One common method involves the hydrogenation of anthracene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors where anthracene derivatives are subjected to hydrogenation and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be further hydrogenated to reduce any remaining aromaticity.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) is commonly used.

    Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized anthracene derivatives.

    Reduction: Fully hydrogenated anthracene derivatives.

    Substitution: Esters or ethers of the original compound.

Scientific Research Applications

1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A polycyclic aromatic hydrocarbon with a fully aromatic structure.

    1,2,10-Anthracenetriol: A derivative with three hydroxyl groups but without hydrogenation.

    1,8,9-Anthracenetriol: Another hydroxylated anthracene derivative with different substitution patterns.

Uniqueness

1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- is unique due to its partially hydrogenated structure and specific hydroxylation pattern. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

645392-00-3

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

(1S)-1,2,3,4,5,6,7,8-octahydroanthracene-1,9,10-triol

InChI

InChI=1S/C14H18O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h11,15-17H,1-7H2/t11-/m0/s1

InChI Key

ZTYAQCAYUXPHQX-NSHDSACASA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C3CCC[C@@H](C3=C2O)O)O

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCC(C3=C2O)O)O

Origin of Product

United States

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